

"6-Iodo-3-methyl-1H-indazole" physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Iodo-3-methyl-1H-indazole**

Cat. No.: **B1450012**

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **6-Iodo-3-methyl-1H-indazole**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-3-methyl-1H-indazole (CAS No. 1082041-53-9) is a substituted indazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.^[1] As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other potential therapeutic agents.^[2] The indazole scaffold is recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.^{[1][3]} The strategic placement of an iodine atom at the C6 position and a methyl group at the C3 position provides distinct handles for chemical modification, making a thorough understanding of its physical properties essential for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known and inferred physical properties of **6-Iodo-3-methyl-1H-indazole**. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature and databases, this document synthesizes information from closely related analogues and established analytical principles to offer a predictive profile. It further details the standard experimental methodologies required for the precise determination of these properties, ensuring a self-validating approach to its characterization.

Core Molecular and Physical Identifiers

A precise understanding of a compound begins with its fundamental identifiers and basic physical state. These data points are foundational for all subsequent experimental work, from reaction stoichiometry to analytical characterization.

Property	Value	Source
CAS Number	1082041-53-9	[4] [5] [6] [7]
Molecular Formula	C ₈ H ₇ IN ₂	[6]
Molecular Weight	258.06 g/mol	[3] [8]
Physical Form	Solid	[4] [7]
InChI	1S/C8H7IN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3, (H,10,11)	[4] [7]
InChI Key	WZFXTMDHAKOGFQ-UHFFFAOYSA-N	[4] [7]
SMILES String	CC1=NNC2=C1C=CC(I)=C2	[4] [7]

Thermal and Solubility Properties (Inferred)

While specific experimental values for the melting point, boiling point, and solubility of **6-Iodo-3-methyl-1H-indazole** are not widely published, we can infer these properties based on its structure and data from analogous compounds.

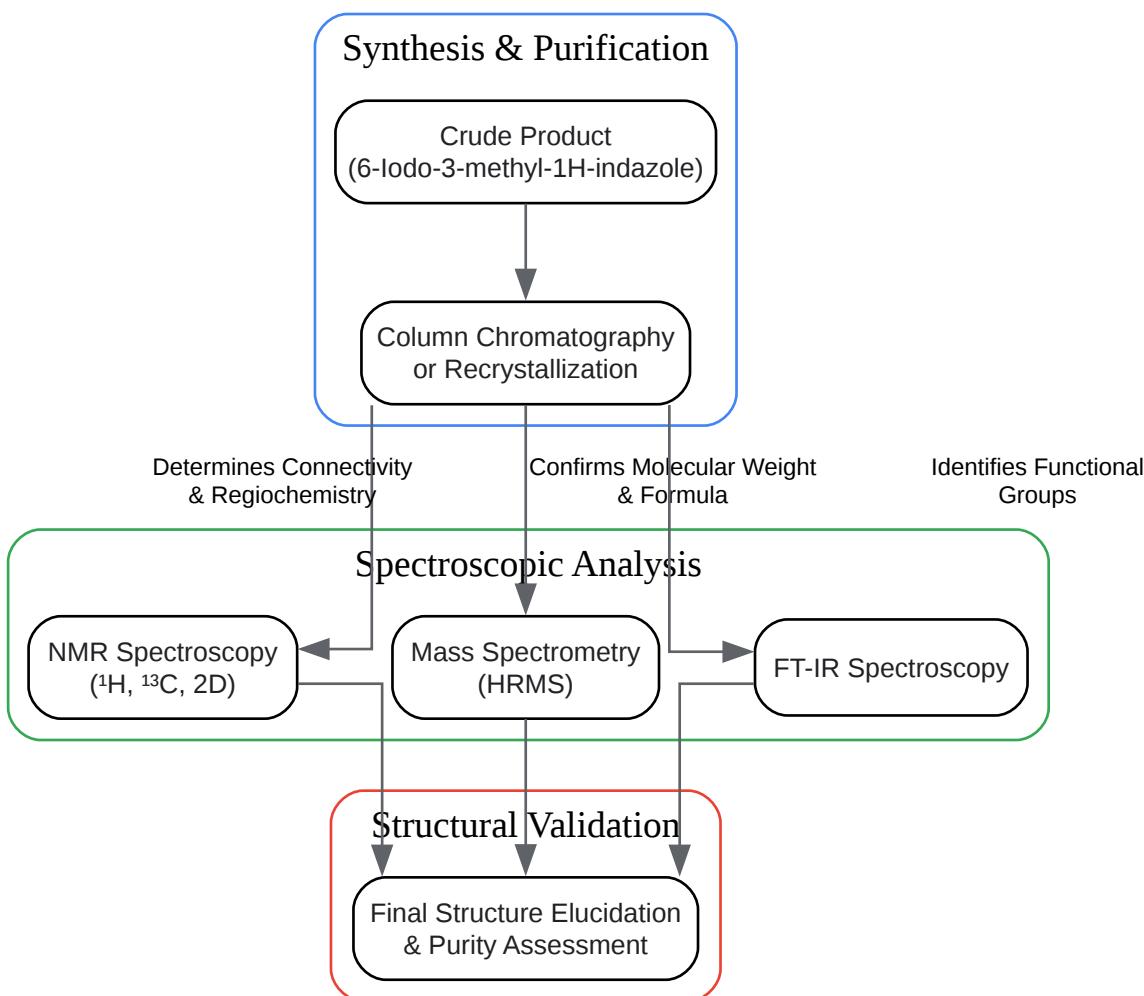
Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For the related compound, 6-Iodo-1H-indazole (CAS 261953-36-0), the melting point is reported to be in the range of 207-211 °C.[\[9\]](#) The introduction of a methyl group at the C3 position, as in our compound of interest, can influence crystal lattice packing and intermolecular forces. This may lead to a slight alteration in the melting point compared to the non-methylated parent compound. It is expected to be a solid with a relatively high melting point, characteristic of rigid aromatic structures.

Boiling Point

A predicted boiling point for 6-Iodo-1H-indazole is 358.2 ± 15.0 °C.[9] However, like many complex organic molecules, **6-Iodo-3-methyl-1H-indazole** is likely to decompose at or before its boiling point under atmospheric pressure. Therefore, techniques like vacuum distillation would be necessary for purification if required, though this is uncommon for solids of this nature.

Solubility Profile


The solubility of this compound is dictated by its bicyclic aromatic structure and the nature of its substituents.

- **Polar Aprotic Solvents:** High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3][10] These solvents are effective at solvating the indazole core and overcoming the crystal lattice energy.[10]
- **Alcohols:** Slight to moderate solubility is expected in alcohols like methanol and ethanol.[9]
- **Chlorinated Solvents:** Solubility is also likely in chlorinated solvents such as dichloromethane and chloroform.[3]
- **Aqueous Solubility:** Poor solubility is expected in water due to the predominantly nonpolar aromatic structure.

Causality Behind Solubility: The rigid heterocyclic structure and potential for intermolecular hydrogen bonding (N-H) can lead to high crystal lattice energy.[10] Effective dissolution requires solvents that can disrupt these intermolecular forces. Polar aprotic solvents are particularly adept at this, making them the primary choice for preparing solutions for NMR analysis or biological screening.

Spectroscopic Characterization Workflow

The definitive identification and structural elucidation of **6-Iodo-3-methyl-1H-indazole** rely on a combination of spectroscopic techniques. The following section outlines the standard protocols for acquiring and interpreting these crucial data.

Caption: General workflow for the synthesis and spectroscopic characterization of **6-Iodo-3-methyl-1H-indazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise substitution pattern on the indazole ring.[11]

Experimental Protocol (¹H and ¹³C NMR):

- Sample Preparation: Dissolve approximately 5-10 mg of purified **6-Iodo-3-methyl-1H-indazole** in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11][12] The use of

DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[12]

- Internal Standard: Use the residual solvent peak as an internal standard (DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[13]
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[11] Proton-decoupled ¹³C spectra are standard. For unambiguous assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.[11]

Anticipated Spectral Features:

- ¹H NMR:
 - N-H Proton: A broad singlet in the downfield region (typically >10 ppm), which is characteristic of the indazole N-H proton.
 - Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm). The substitution pattern (iodine at C6) will dictate the coupling patterns. One would expect to see a singlet (H7), a doublet (H5), and another doublet (H4), with coupling constants typical for ortho- and meta-relationships on a benzene ring.
 - Methyl Protons: A singlet at approximately 2.5 ppm, corresponding to the three protons of the C3-methyl group.
- ¹³C NMR:
 - Eight distinct carbon signals are expected.
 - The signal for the C3 carbon will be influenced by the attached methyl group.
 - The C6 carbon, bonded to the heavy iodine atom, will exhibit a characteristic chemical shift.
 - The methyl carbon will appear as a singlet in the upfield region (approx. 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound.[11]

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[11]
- Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.[11]
- Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).[11]
- Data Analysis: Determine the exact mass of the molecular ion ($[M+H]^+$ or $[M-H]^-$) and compare it to the calculated theoretical mass for $C_8H_7IN_2$. The presence of iodine will result in a characteristic isotopic pattern.

Expected Result: The experimental exact mass should be within a narrow tolerance (e.g., <5 ppm) of the calculated mass of 257.9654 for the $[M+H]^+$ ion, confirming the elemental formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Experimental Protocol:

- Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.[15]
- Data Acquisition: The IR spectrum is typically scanned over the range of 4000-400 cm^{-1} .[14]

Anticipated Absorption Bands:

- N-H Stretch: A broad absorption band in the region of 3300-3400 cm^{-1} corresponding to the N-H bond of the indazole ring.[15]

- C-H Aromatic Stretch: Absorptions typically appear just above 3000 cm⁻¹.[\[15\]](#)
- C-H Aliphatic Stretch: Absorptions from the methyl group will appear just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).[\[15\]](#)
- C=C and C=N Stretches: Multiple sharp bands in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and pyrazole rings.
- C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.

Safety and Handling

Proper handling of **6-Iodo-3-methyl-1H-indazole** is crucial to ensure laboratory safety. The following information is based on available safety data for this specific compound.

Hazard Identification:

- Pictogram: GHS07 (Exclamation mark)[\[4\]](#)[\[7\]](#)
- Signal Word: Warning[\[4\]](#)[\[7\]](#)
- Hazard Statement: H302 - Harmful if swallowed.[\[4\]](#)[\[7\]](#)
- Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[\[4\]](#)[\[7\]](#)

Storage and Stability:

- Storage Class: 11 - Combustible Solids.[\[4\]](#)[\[7\]](#)
- Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container. Iodo-substituted aromatic compounds can be sensitive to light and may decompose over time; therefore, storage in a dark place or an amber vial is recommended.

Conclusion

While comprehensive experimental data for **6-Iodo-3-methyl-1H-indazole** remains scarce in the public domain, this guide establishes a robust framework for its characterization based on

fundamental chemical principles and comparative data from related analogues. Its core identifiers are well-established, and its thermal and solubility properties can be reasonably inferred to guide experimental design.

The provided protocols for NMR, MS, and FT-IR spectroscopy represent the standard, self-validating system required for the definitive structural elucidation and purity assessment of this compound. For researchers and drug development professionals, this technical guide serves not only as a repository of available information but also as a practical manual for the empirical investigation of **6-Iodo-3-methyl-1H-indazole**, a promising scaffold in the landscape of modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 6-Iodo-3-methyl-1H-indazole Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. 6-Iodo-3-methyl-1H-indazole, CasNo.1082041-53-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. 6-Iodo-3-methyl-1H-indazole Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1082041-53-9 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Iodo-1H-indazole CAS#: 261953-36-0 [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["6-Iodo-3-methyl-1H-indazole" physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1450012#6-iodo-3-methyl-1h-indazole-physical-properties\]](https://www.benchchem.com/product/b1450012#6-iodo-3-methyl-1h-indazole-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com